2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of 2-PFPMA involves its reaction with a polymerizing agent, such as a radical initiator. This reaction generates a long-chain polymer composed of repeating units of 2-PFPMA.Molecular Structure Analysis
The molecular formula of 2-PFPMA is C10H7F10O3. It is a type of methacrylate ester that contains a fluorinated moiety, which imparts unique properties such as thermal stability, hydrophobicity, and resistance to degradation.Chemical Reactions Analysis
When 2-PFPMA is exposed to a polymerizing agent, it undergoes a polymerization reaction. This reaction generates a long-chain polymer composed of repeating units of 2-PFPMA. The polymer is then cross-linked, forming a three-dimensional network that is highly stable and resistant to degradation.Physical and Chemical Properties Analysis
2-PFPMA is a colorless liquid. It has a density of 1.3±0.1 g/cm3, a boiling point of 254.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 206.3±3.0 cm3 .Mechanism of Action
The mechanism of action of 2-PFPMA involves its reaction with a polymerizing agent, such as a radical initiator. This reaction generates a long-chain polymer composed of repeating units of 2-PFPMA. The polymer is then cross-linked, forming a three-dimensional network that is highly stable and resistant to degradation.
Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQICTHKIWCNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1311401-29-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311401-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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